Fluconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water

Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)

Slightly soluble in water and saline

1.39e+00 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Fluconazole Chemical Modifications and Research Trends (2025)

Introduction and Chemical Context

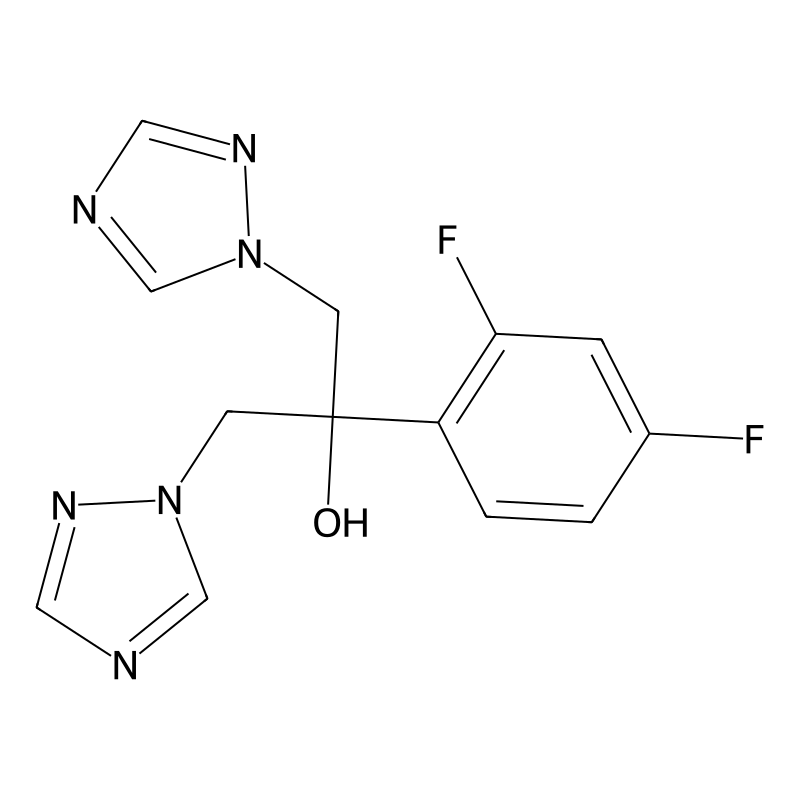

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) remains one of the most widely utilized antifungal agents in clinical practice decades after its initial patenting in 1981 and commercial introduction in 1988. As a triazole antifungal drug, its primary mechanism of action involves the inhibition of 14-α lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity. The expiration of this compound's patent in 2005 has transformed its structural motif into an attractive platform for designing novel derivatives, particularly as the global incidence of antifungal resistance continues to rise at an alarming rate. The World Health Organization has recognized antifungal resistance as one of the top ten global public health threats, driving urgent research into more effective analogs and derivatives that can overcome resistance mechanisms while maintaining favorable safety profiles. [1] [2] [3]

The molecular structure of this compound presents three strategic regions for chemical modification: the 1,2,4-triazole rings, the aromatic ring (specifically the 2,4-difluorophenyl group), and the hydroxyl group. Each region offers distinct opportunities for enhancing antifungal potency, improving pharmacokinetic parameters, and countering specific resistance mechanisms. Recent advances in synthetic chemistry, combined with a better understanding of resistance mechanisms at the molecular level, have accelerated the development of novel this compound derivatives with enhanced therapeutic potential. This comprehensive review synthesizes current research trends in this compound chemical modifications, with particular emphasis on strategic alterations to the triazole and aromatic rings that have shown promise in addressing the mounting challenge of antifungal resistance. [1] [2]

Chemical Modification Strategies

Triazole Ring Modifications

The triazole rings in this compound are essential for its mechanism of action, directly coordinating with the heme iron in the target enzyme CYP51. Research has focused on various modifications to these rings to enhance binding affinity and overcome resistance mutations while maintaining the crucial interaction with the enzyme active site.

Table 1: Triazole Ring Modification Strategies and Their Effects

| Modification Type | Specific Approaches | Key Findings | Reference |

|---|---|---|---|

| Ring Replacement | Imidazole, tetrazole rings | Altered specificity for fungal CYP51; mixed efficacy against resistant strains | [2] |

| N-Alkylation | Varied alkyl chain lengths | Enhanced membrane permeability; potential for improved pharmacokinetics | [1] [2] |

| Deuterium Substitution | H/D exchange at specific positions | Improved metabolic stability and pharmacokinetic properties | [2] |

| Triazole Position Isomers | 1,2,3-triazole vs. 1,2,4-triazole | Altered binding orientation to enzyme active site; species-dependent potency | [2] |

Recent innovations in triazole ring modifications include site-selective silver-catalyzed C-H bond deuteration, which enables precise incorporation of deuterium atoms at specific positions on the triazole rings. This approach, demonstrated by Tlahuext-Aca et al. in 2021, utilizes silver complexes with C,P-ligands to mediate hydrogen/deuterium exchange between this compound and deuterated methanol. The resulting deuterated analogs show improved metabolic stability and pharmacokinetic properties while maintaining the antifungal activity of the parent compound. Alternative deuteration methods using manganese core-shell nanoparticles have also been developed, though these typically require higher catalyst loading and more strenuous reaction conditions. The strategic placement of deuterium atoms represents a subtle yet powerful modification that enhances the drug's residence time without dramatically altering its molecular structure or mechanism of action. [2]

Aromatic Ring Modifications

The aromatic region of this compound, specifically the 2,4-difluorophenyl group, plays a critical role in hydrophobic interactions with the enzyme binding pocket. Modifications in this region have focused on enhancing these interactions and improving the molecule's overall physicochemical properties.

Table 2: Aromatic Ring Modification Approaches and Outcomes

| Modification Strategy | Specific Structural Changes | Biological Impact | Reference |

|---|---|---|---|

| Halogen Substitution | Bromo, chloro derivatives; mixed halogenation | Increased lipophilicity and membrane penetration; varied spectrum | [2] |

| Electron-Donating Groups | Methoxy, methyl substitutions | Enhanced aromatic ring electron density; modified enzyme binding | [2] |

| Bulkier Aromatic Systems | Naphthalene, biphenyl replacements | Increased hydrophobic interactions; potential for enhanced potency | [1] |

| Heteroaromatic Replacement | Pyridine, pyrimidine rings | Altered electronic properties and hydrogen bonding capacity | [2] |

The fluorine atoms at the 2 and 4 positions of the aromatic ring have been identified as crucial for optimal activity, contributing to both electronic effects and metabolic stability. Research into alternative substitution patterns has revealed that maintaining at least one fluorine atom at these positions typically preserves antifungal activity, while complete removal of halogen substituents generally results in diminished potency. Some of the most promising derivatives feature extended aromatic systems or heteroaromatic replacements that maintain the planar geometry required for enzyme binding while introducing additional interaction points within the binding pocket. These structural alterations have shown potential in overcoming resistance mediated by mutations in the ERG11 gene, which encodes the target enzyme 14-α lanosterol demethylase, particularly in challenging pathogens like Candida auris. [1] [2]

Hydroxyl Group and Linker Region Modifications

The hydroxyl group and the propan-2-ol linker connecting the triazole rings and aromatic system represent a third region for strategic modification. While this hydroxyl group contributes to the molecule's solubility and hydrogen-bonding capacity, its modification has yielded derivatives with altered physicochemical properties and biological activity.

Research has demonstrated that esterification of the hydroxyl group can produce prodrugs with enhanced oral bioavailability, which undergo enzymatic hydrolysis in vivo to release active this compound. Alternatively, replacement with amino groups has generated analogs with different charge distributions and hydrogen-bonding capabilities, some of which show improved activity against specific fungal pathogens. The carbon chain length between the triazole rings and the central carbon atom has also been investigated, with studies indicating that both shorter and longer chains can affect molecular flexibility and binding orientation. However, the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol structure appears optimal for activity against most Candida species, suggesting this configuration precisely positions the triazole rings for coordination with the enzyme's heme group. [2]

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis of this compound and its analogs has evolved significantly since the original Pfizer-developed routes, with recent methodologies focusing on improved regioselectivity, efficiency, and adaptability for structural diversification.

Table 3: Comparison of this compound Synthesis Methods

| Synthetic Approach | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Original Pfizer Route | Ortho-lithiation of difluorobenzene + 1,3-dichloroacetone | Established methodology; high yield | Requires cryogenic conditions; regioselectivity issues | [2] |

| Epoxide Intermediate | Epichlorohydrin as key intermediate | Improved regioselectivity; versatile for derivatives | Multiple steps requiring purification | [2] |

| Continuous Flow Synthesis | Flow chemistry with turbo-Grignard reagents | Enhanced safety; better temperature control | Specialized equipment needed | [2] |

| Visible Light-Mediated | Photocatalytic regioselective oxo-amination | Atom economy; mild conditions | Emerging technology; optimization required | [2] |

The original synthetic pathway developed by Pfizer involves direct ortho-lithiation of meta-difluorobenzene followed by quenching the formed anion with 1,3-dichloroacetone, and subsequent N-alkylation of 1,2,4-triazole. While this method remains foundational, it presents challenges in regioselectivity and requires careful control of reaction conditions. More recent approaches have addressed these limitations through innovative strategies such as the use of epoxide intermediates to improve regioselectivity, continuous flow synthesis for enhanced process control and safety, and visible light-induced radical oxo-amination for more sustainable synthetic pathways. The development of "turbo-Grignard" reagents has enabled more efficient formation of critical carbon-carbon bonds, while flow chemistry approaches have reduced reaction times and improved yields for key intermediates. These methodological advances have facilitated the synthesis of diverse this compound analogs for structure-activity relationship studies. [2]

The following diagram illustrates a generalized synthetic workflow for this compound and its derivatives, incorporating both classical and contemporary approaches:

Synthetic workflow for this compound derivatives showing key transformation stages

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential for establishing the structure, purity, and physicochemical properties of novel this compound derivatives. Advanced chromatographic and spectroscopic techniques form the cornerstone of these characterization protocols. High-performance liquid chromatography (HPLC) with UV detection remains the standard method for assessing purity, typically requiring ≥95% purity for biological evaluation. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (particularly 1H, 13C, and 19F NMR) provides detailed information about molecular structure, stereochemistry, and conformational preferences. Mass spectrometry (especially LC-MS with electrospray ionization) enables precise molecular weight determination and fragmentation pattern analysis, which is crucial for verifying novel structures and detecting synthetic byproducts. [2]

Additional analytical techniques include X-ray crystallography for determining three-dimensional molecular structure in the solid state, which has been instrumental in understanding the binding conformation of this compound analogs. Thermal analysis methods such as differential scanning calorimetry (DSC) help characterize polymorphic forms and stability profiles, which are critical for pharmaceutical development. As this compound derivatives progress toward potential clinical application, robust quality control protocols must be established, including identification and quantification of impurities according to International Council for Harmonisation (ICH) guidelines, residual solvent analysis, and comprehensive stability studies under various storage conditions. [2]

Biological Evaluation and Resistance Mechanisms

Antifungal Resistance Landscape

The global emergence of resistance to azole antifungals represents one of the most significant challenges in medical mycology. Resistance mechanisms are diverse and often multifactorial, involving target site mutations, efflux pump overexpression, and cellular stress adaptation pathways. The World Health Organization's Fungal Priority Pathogens List highlights Candida auris, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans as critical priority pathogens, with many clinical isolates showing decreased susceptibility to this compound. Particularly concerning is Candida auris, where approximately 93% of isolates demonstrate resistance to this compound, about 35% to amphotericin B, and 4% exhibit pan-resistance to all three major antifungal classes. This resistance profile, combined with its ability to persist in healthcare environments, has made C. auris a formidable nosocomial threat. [4] [3]

The molecular basis of resistance has been extensively studied, revealing that mutations in the ERG11 gene encoding the drug target 14-α lanosterol demethylase can reduce drug binding affinity. Additionally, overexpression of drug transporter genes such as CDR1, CDR2, and MDR1 enhances efflux of azole drugs from fungal cells, decreasing intracellular concentrations. More recently, studies have revealed the importance of sphingolipid metabolism in antifungal resistance, with alterations in sphingolipid composition contributing to resistance in Candida auris. Experimental evolution studies have shown that this compound-resistant adaptors of C. auris display significant remodeling of their sphingolipid profiles, particularly increased levels of phytoceramide (PhytoCer), suggesting an adaptive mechanism that may work in concert with traditional resistance pathways. [4]

Experimental Protocols for Biological Evaluation

Standardized protocols for evaluating the antifungal activity of novel this compound derivatives are essential for generating comparable data across research groups. The Clinical and Laboratory Standards Institute (CLSI) methods represent the gold standard for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

- Inoculum Preparation: Fresh colonies are suspended in saline to a 0.5 McFarland standard (approximately 1-5×10^6 CFU/mL for yeasts), then diluted in RPMI 1640 medium to achieve final inoculum densities of 0.5-2.5×10^3 CFU/mL for broth microdilution assays. [4]

- Drug Dilution Series: Two-fold serial dilutions of test compounds are prepared in sterile 96-well microtiter plates containing RPMI 1640 medium buffered to pH 7.0 with MOPS. This compound is typically used as a reference control. [4]

- Incubation and Endpoint Determination: Inoculated plates are incubated at 35°C for 24-48 hours (depending on fungal species). The MIC endpoint is defined as the lowest concentration that produces 50% inhibition (MIC50) or prominent decrease (approximately 90% for some fungi) in growth compared to drug-free controls, measured by visual reading or optical density at 600 nm. [4]

Growth Kinetics Assays Time-kill studies and growth curve analyses provide additional information beyond MIC values. Using automated systems like the Tecan liquid handling system, optical density at 600 nm is recorded every 15-60 minutes over 24-48 hours in the presence of sub-MIC and MIC concentrations of test compounds. These assays help distinguish between fungistatic and fungicidal activity and identify post-antifungal effects. [4]

Resistance Reversal Studies To evaluate the ability of novel derivatives to overcome specific resistance mechanisms, compounds are tested against clinically resistant isolates with known resistance mechanisms (e.g., ERG11 mutations, efflux pump overexpression). Combination studies with efflux pump inhibitors like FK506 or Hsp90 inhibitors can help identify derivatives that bypass these resistance mechanisms. [5]

Cytotoxicity Assessment Selective toxicity is evaluated using mammalian cell lines (typically human fibroblasts or hepatocytes) in viability assays such as MTT, XTT, or Alamar Blue. Compounds showing >50% inhibition of mammalian cell growth at concentrations <10× the fungal MIC are generally considered to have unfavorable therapeutic indices. [5]

The relationship between this compound resistance mechanisms and potential modification strategies to overcome them can be visualized as follows:

This compound resistance mechanisms and corresponding chemical strategies to overcome them

Future Directions and Conclusion

Emerging Research Trends

The future of this compound research and development is evolving along several promising trajectories that extend beyond conventional structural modifications:

Combination Therapies Research into synergistic drug combinations represents a promising approach to overcoming resistance. Studies have identified small molecules like the indazole compound ML212 that selectively reverse this compound resistance in Candida albicans clinical isolates without exhibiting antifungal activity when administered alone. These chemosensitizers work through various mechanisms, including inhibition of Hsp90 or calcineurin pathways, disrupting the cellular stress responses that enable resistance development. This approach can transform conventional fungistatic azole compounds into fungicidal drug combinations, potentially revolutionizing treatment for immunocompromised patients with invasive fungal infections. [5]

Advanced Formulation Strategies Novel drug delivery systems including nanoparticles, liposomes, and polymeric micelles are being explored to enhance the bioavailability and tissue targeting of this compound derivatives. These approaches could potentially overcome pharmacological limitations of existing formulations and improve drug accumulation at infection sites. Additionally, long-acting injectable formulations and topical gels with enhanced penetration properties are under development, which could expand the clinical utility of next-generation azole antifungals. [6]

Integrative Technologies The application of artificial intelligence in drug design is accelerating the identification of promising this compound derivatives. Machine learning models can predict structural modifications likely to overcome specific resistance mechanisms while maintaining favorable pharmacokinetic profiles. Additionally, high-throughput screening technologies enable rapid evaluation of compound libraries against diverse fungal pathogens, including resistant strains. The integration of structural biology and computational modeling provides detailed insights into drug-target interactions at atomic resolution, facilitating rational design of derivatives with optimized binding characteristics. [3]

Conclusion and Outlook

The strategic chemical modification of this compound, particularly through targeted alterations to its triazole rings, aromatic system, and hydroxyl group, continues to yield promising analogs with enhanced antifungal properties and potential for overcoming resistance. The expanding toolkit of synthetic methodologies enables more efficient and diverse structural modifications, while advanced analytical techniques provide deeper insights into structure-activity relationships. As understanding of resistance mechanisms grows more sophisticated, including recent discoveries regarding the role of sphingolipid metabolism in antifungal resistance, chemical modification strategies can be increasingly tailored to address specific resistance pathways.

The future of this compound-based antifungal therapy lies in the rational integration of structural optimization, combination approaches with chemosensitizers, and advanced delivery systems. These multifaceted strategies offer the potential to extend the clinical lifespan of this essential antifungal class while addressing the escalating threat of fungal resistance. As research progresses, collaboration between medicinal chemists, microbiologists, and clinical researchers will be essential to translate promising this compound derivatives into effective therapeutic options for patients with invasive fungal infections. [1] [4] [3]

References

- 1. This compound Analogs and Derivatives: An Overview of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Analogs and Derivatives: An Overview of ... [mdpi.com]

- 3. New antifungal strategies and drug development against ... [frontiersin.org]

- 4. The experimentally evolved this compound-resistant clade II ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecules that selectively inhibit ... - NCBI [ncbi.nlm.nih.gov]

- 6. Drug in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

fluconazole global consumption patterns 2008-2018 epidemiological data

Global Consumption of Fluconazole (2008-2018)

The table below summarizes the consumption trend of systemic antifungal agents, with specific data for this compound, across 65 middle- and high-income countries from 2008 to 2018. Consumption is measured in Defined Daily Dose (DDD) per 1000 inhabitants per day, the standard metric for comparing drug utilization [1].

| Year | Overall Antifungal Consumption (DDD/1000 inhabitants/day) | This compound Consumption (DDD/1000 inhabitants/day) | Compound Annual Growth Rate (CAGR) for this compound |

|---|---|---|---|

| 2008 | 0.50 | 0.144 | --- |

| 2018 | 0.92 | 0.230 | 4.77% (2008-2018) |

Key insights from the data include [1]:

- Overall Growth: Global consumption of systemic antifungal agents increased significantly, with a CAGR of 6.2%. This compound consumption contributed to this trend, growing at a CAGR of 4.77%.

- Country Income-Level Disparity: High-income countries were the major consumers of antifungal agents, though their consumption saw a gradual decline in recent years. In contrast, consumption in middle-income countries increased over the period.

- Regional Variation: In 2018, total antifungal consumption across the studied countries ranged from 0.03 DDD/1000 inhabitants/day in the Philippines to 3.37 DDD/1000 inhabitants/day in Belgium, indicating substantial variation in usage patterns.

Methodological Overview of the Primary Study

The core data presented comes from a study that used a standardized methodology to ensure comparability across countries and over time [1].

- Data Source: The analysis used sales data from the IQVIA-multinational integrated data analysis system (MIDAS) database. This database collects information from wholesalers on the volume of oral and parenteral antifungal formulations sold in both retail and hospital pharmacy sectors.

- Consumption Metric: The volume of antifungals sold was converted into Defined Daily Doses (DDD), a technical unit assigned by the World Health Organization (WHO). Consumption was then standardized as DDD per 1000 inhabitants per day to facilitate comparison.

- Geographical and Temporal Scope: The study included 27 middle-income and 38 high-income countries, covering an 11-year period from January 2008 to December 2018.

- Statistical Analysis: Trends were characterized using the Compound Annual Growth Rate (CAGR) and assessed for statistical significance using the Mann-Kendall test.

This workflow illustrates the process from raw data collection to the final trend analysis:

Regional and Clinical Context

- Country-Specific Data: A study from Lebanon, a middle-income country, illustrated the local consumption trends. It found that community consumption of antifungals increased by approximately 18.64% between 2004 and 2018, with This compound being the most consumed antifungal agent, constituting 20.99% of the total DDDs over the 14-year period [2].

- Link to Antifungal Resistance: The increase in this compound consumption is clinically significant due to its direct link with emerging resistance. Research indicates that rising this compound use in a hospital setting was followed by a documented increase in this compound-resistant Candida parapsilosis isolates. A key resistance mechanism identified is the Y132F substitution in the Erg11 gene [3].

- Current R&D Landscape: While your focus is on historical data, it's noteworthy that the WHO has published a 2025 report analyzing the pipeline of antifungal agents in clinical and preclinical development, highlighting the ongoing global effort to address fungal infections [4].

References

- 1. Trend of Antifungal Agents in Humans From... Global Consumption [pmc.ncbi.nlm.nih.gov]

- 2. First trend analysis of antifungals consumption in Lebanon using the... [bmcinfectdis.biomedcentral.com]

- 3. Recent increase in this compound-nonsusceptible Candida ... [sciencedirect.com]

- 4. Antifungal agents in clinical and preclinical development [who.int]

Population Pharmacokinetic Modeling of Fluconazole in Critically Ill Patients: Application Notes and Experimental Protocols

Introduction

Critically ill patients present significant challenges for antifungal pharmacotherapy due to profound pathophysiological alterations that dramatically impact drug pharmacokinetics (PK). Fluconazole, a cornerstone triazole antifungal agent, exhibits marked pharmacokinetic variability in this population, leading to suboptimal exposures and potential treatment failure in invasive fungal infections [1] [2]. Population pharmacokinetic (PopPK) modeling has emerged as an essential tool for identifying and quantifying sources of this variability, enabling personalized dosing strategies that optimize pharmacokinetic/pharmacodynamic (PK/PD) target attainment [3] [4].

The physiological alterations in critical illness—including fluid shifts, altered protein binding, organ dysfunction, and the use of organ support therapies—significantly impact this compound's volume of distribution (Vd) and clearance (CL) [2]. These changes often render standard dosing regimens inadequate, necessitating model-informed precision dosing approaches. This document provides comprehensive application notes and detailed experimental protocols for developing PopPK models of this compound in critically ill patients, with the goal of supporting optimal antifungal therapy in this vulnerable population.

Current Research and Quantitative Data Synthesis

Key Population Pharmacokinetic Studies

Recent PopPK studies have substantially advanced our understanding of this compound disposition in critically ill patients. The table below synthesizes quantitative findings from recent investigations:

Table 1: Summary of Recent this compound Population Pharmacokinetic Studies in Critically Ill Patients

| Study Population | Sample Size (Patients) | Structural Model | Significant Covariates | Dosing Recommendations |

|---|---|---|---|---|

| ARF patients on CRRT [1] | 16 patients, 297 concentrations | One-compartment with CRRT compartment | Body weight (on Vc), CRRT dose (on CLCRRT) | Dosing adjustments required based on body weight and CRRT intensity; Standard doses failed at moderate-high CRRT |

| Mixed critically ill [3] | 177 patients | Two-compartment | CRRT status, eGFR, Total Body Weight | Weight-based LD; MD: 400 mg (off-CRRT), 800 mg (on-CRRT) |

| Critically ill burn patients [5] [6] | Not specified | Non-compartmental analysis | Volume of distribution (decreased 3-7x) | Higher than usual doses needed for adequate coverage |

| Mixed ICU & non-ICU [4] | 52 patients, 202 concentrations | Not specified | Renal function, Critical illness status | Higher loading doses (BID) improved PTA; Poor target attainment for C. glabrata |

Pharmacokinetic/Pharmacodynamic Targets and Variability

The successful application of PopPK models depends on appropriate PK/PD targets. The following table summarizes key exposure targets and the observed variability in critically ill patients:

Table 2: this compound PK/PD Targets and Exposure Variability in Critical Illness

| Parameter | Target Value | Clinical Rationale | Attainment in Critically Ill |

|---|---|---|---|

| fAUC/MIC [1] [7] | ≥100 | EUCAST target for fungicidal activity | 33-65% of patients fail to achieve target with standard dosing [4] [7] |

| Trough Concentration [4] | 10-15 mg/L | Surrogate for AUC for empirical therapy | 65% below target after 24h of therapy [4] |

| Toxicity Threshold [4] | Trough >80 mg/L | Potential seizure risk (case reports) | Rarely encountered with current dosing |

| AUC24h [4] | >400 mg·h/L | For MIC of 4 mg/L (fAUC/MIC ≥100) | Highly variable; influenced by weight, CRRT, renal function |

Population PK Modeling Workflow

The process for developing a PopPK model for this compound in critically ill patients follows a structured workflow encompassing data collection, model development, validation, and clinical application.

Detailed Experimental Protocols

Patient Recruitment and Data Collection Protocol

4.1.1 Inclusion/Exclusion Criteria

- Inclusion Criteria: Adult critically ill patients (≥18 years) receiving intravenous this compound for proven or suspected invasive fungal infection; expected to require ≥72 hours of therapy; central venous access available [4] [7].

- Exclusion Criteria: Pregnancy; receiving extracorporeal membrane oxygenation (ECMO); anticipated survival <24 hours; concurrent participation in conflicting clinical trials.

4.1.2 Data Collection Timepoints and Variables

- Baseline Demographics: Age, sex, height, total body weight, ideal body weight, body mass index, admission diagnosis, APACHE II/SOFA scores [7].

- Clinical Parameters: Serum creatinine, albumin, bilirubin; urine output; presence of sepsis; mechanical ventilation; vasopressor use [1] [4].

- CRRT Parameters: When applicable - mode (CVVH, CVVHD, CVVHDF), blood flow rate, effluent rate, filter type, duration [1].

- This compound Dosing: Exact dose, dosing interval, route, start time, infusion duration, sampling times relative to dose.

4.1.3 Pharmacokinetic Sampling Scheme

Collect three blood samples per patient during a single dosing interval at steady-state (after ≥4 doses) [7]:

- Peak sample: 30 minutes after infusion completion

- Mid-dose sample: 50% through the dosing interval

- Trough sample: Immediately before next dose (within 30 minutes)

Sample Processing: Collect 2-3 mL blood in heparin tubes; centrifuge at 2000×g for 10 minutes at 4°C; transfer plasma to cryovials; store at -70°C until analysis.

Bioanalytical Method for this compound Quantification

4.2.1 UHPLC-MS/MS Conditions [7]

- Chromatography System: Shimadzu Nexera UHPLC system

- Column: Kinetex C8 (50 × 2.10 mm, 1.7 μm)

- Mobile Phase: Gradient of acetonitrile and 0.1% formic acid with 10 mM ammonium formate

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μL

- Run Time: 5 minutes

4.2.2 Mass Spectrometry Parameters [7]

- Instrument: Triple quadrupole mass spectrometer (Shimadzu 8030+)

- Ionization Mode: Positive electrospray (ESI+)

- Ion Transitions: m/z 306.7 → 238.2 (this compound); m/z 350.0 → 281.1 (voriconazole internal standard)

- Interface Temperature: 300°C

- Desolvation Line Temperature: 250°C

- Nebulizing Gas Flow: 3 L/min

- Drying Gas Flow: 15 L/min

4.2.3 Sample Preparation Procedure

- Thaw plasma samples on ice

- Aliquot 100 μL plasma into microcentrifuge tubes

- Add 20 μL internal standard working solution (voriconazole, 5 μg/mL)

- Precipitate proteins with 300 μL acetonitrile

- Vortex for 60 seconds, then centrifuge at 14,000×g for 10 minutes

- Transfer 100 μL supernatant to autosampler vials for analysis

4.2.4 Method Validation Parameters

- Linearity: 0.2-20 μg/mL (r>0.995) [7]

- Precision: Intra-day and inter-day CV <15%

- Accuracy: 85-115% of nominal values

- Selectivity: No interference from blank plasma or concomitant medications

- Stability: Bench-top, freeze-thaw, and long-term stability established

Population PK Model Development Protocol

4.3.1 Software and Estimation Methods

- Primary Software: NONMEM (version 7.5.1) [1] [8]

- Supporting Tools: Pirana (model management), PsN (covariate screening, bootstrap), Xpose (diagnostics) [1]

- Estimation Method: First-order conditional estimation with interaction (FOCEI) [8]

4.3.2 Base Model Development

- Structural Model Selection: Test one- and two-compartment models with first-order elimination; evaluate improvement in objective function value (OFV) and diagnostic plots [3].

- Stochastic Model: Model interindividual variability (IIV) exponentially; residual unexplained variability with proportional, additive, or combined error models.

- CRRT Integration: For patients on continuous renal replacement therapy, incorporate a dedicated CRRT compartment with clearance (CLCRRT) calculated from CRRT parameters [1].

4.3.3 Covariate Model Building

Execute stepwise covariate analysis using the following potential covariates:

- Body size descriptors: Total body weight, ideal body weight, body surface area

- Renal function: Estimated glomerular filtration rate (eGFR), creatinine clearance (CrCl)

- Organ support: CRRT status and intensity

- Clinical status: Serum albumin, APACHE II score, presence of sepsis

Apply forward inclusion (ΔOFV > -3.84, p < 0.05) and backward elimination (ΔOFV > +6.63, p < 0.01) criteria [8].

Model Validation and Evaluation Protocol

4.4.1 Internal Validation Methods

- Goodness-of-Fit Plots: Observed vs. population predictions; observed vs. individual predictions; conditional weighted residuals vs. time/predictions [1].

- Visual Predictive Check (VPC): Perform 1000 simulations; plot 5th, 50th, and 95th percentiles of observed and simulated data [8].

- Bootstrap Validation: 1000 bootstrap runs; compare final parameter estimates with bootstrap medians and 95% confidence intervals [8].

- Normalized Prediction Distribution Errors (NPDE): Evaluate distribution of NPDE for uniformity [8].

4.4.2 External Validation Protocol

- Dataset Splitting: Reserve 20-30% of patients for external validation

- Prediction Evaluation: Calculate mean prediction error (MPE) for bias and mean absolute prediction error (MAPE) for precision

- Simulation-Based Assessment: Compare predicted and observed concentrations in validation cohort

Model-Based Simulations and Dosing Optimization

4.5.1 Monte Carlo Simulation Protocol

- Virtual Population: Simulate 1000-5000 virtual patients reflecting the target critically ill population [1] [3].

- Covariate Distributions: Incorporate appropriate distributions for weight, renal function, and CRRT status.

- Dosing Regimens: Evaluate standard and optimized dosing regimens including loading doses, weight-based dosing, and CRRT-adapted regimens.

- PK/PD Target: Calculate probability of target attainment (PTA) for fAUC/MIC ≥100 across MIC values 0.125-8 mg/L [1] [4].

4.5.2 Regimen Optimization Criteria

Define optimal dosing as:

- PTA ≥90% at EUCAST clinical breakpoint MIC values

- Minimal risk of toxicity (trough concentrations <80 mg/L)

- Practical dosing intervals for clinical implementation

Implementation and Clinical Application

Dosing Recommendations for Specific Subpopulations

Based on recent PopPK analyses, the following dosing strategy is recommended for critically ill patients:

Table 3: Model-Informed this compound Dosing in Critically Ill Patients

| Patient Subpopulation | Loading Dose | Maintenance Dose | Key Considerations |

|---|---|---|---|

| Critically ill (no CRRT) [3] | 12 mg/kg (max 800 mg) | 400 mg daily | For patients >60 kg, consider 600-800 mg daily |

| CRRT Patients [1] [3] | 12 mg/kg (max 800 mg) | 800 mg daily | Dose depends on CRRT intensity; higher doses needed |

| Burn Patients [5] [6] | 12-15 mg/kg | 400-800 mg daily | Significant Vd expansion; TDM strongly recommended |

| Augmented Renal Clearance [4] | 12 mg/kg | 6-8 mg/kg every 12 hours | Split daily dose to avoid subtherapeutic troughs |

| C. glabrata Infection [4] | 12-15 mg/kg | 800-1200 mg daily | Monitor for efficacy; consider alternative agents if MIC >4 mg/L |

Therapeutic Drug Monitoring Protocol

While this compound TDM is not routinely recommended, it should be considered in critically ill patients with:

- Changing renal function or CRRT intensity

- Poor clinical response despite appropriate dosing

- Suspected toxicity

- C. glabrata infections with high MIC values

- Extreme body weight (e.g., obesity, cachexia)

Sampling for TDM: Collect trough concentration (within 30 minutes before next dose); therapeutic range 10-15 mg/L for invasive candidiasis [4]. For AUC estimation, use peak (30 minutes post-infusion) and trough samples with Bayesian estimation [4].

Software Implementation for Clinical Use

Develop user-friendly interfaces for model implementation in clinical practice:

- Shiny Application [1]: Web-based tool for dosing individualization based on patient characteristics and CRRT parameters

- Bayesian Forecasting: Incorporate maximum a posteriori (MAP) Bayesian estimation for dose individualization using limited samples

- Electronic Health Record Integration: Embed model-based dosing recommendations within clinical decision support systems

Conclusion

Population pharmacokinetic modeling represents a powerful approach to address the significant variability in this compound exposure observed in critically ill patients. The protocols outlined herein provide a framework for robust model development, validation, and clinical implementation. Key considerations for optimizing this compound therapy in this population include:

- Body size and renal function are consistent covariates influencing this compound pharmacokinetics

- CRRT significantly enhances clearance and requires dose escalation up to 800 mg daily

- Standard dosing regimens are frequently inadequate for achieving PK/PD targets

- Model-informed precision dosing can significantly improve target attainment and potentially clinical outcomes

Future work should focus on external validation of proposed models, development of user-friendly clinical decision support tools, and prospective evaluation of the impact of model-informed dosing on clinical outcomes in critically ill patients with invasive fungal infections.

References

- 1. Frontiers | Optimizing this compound dosing in acute renal failure... [frontiersin.org]

- 2. Pharmacokinetic Alterations Associated with Critical Illness [pmc.ncbi.nlm.nih.gov]

- 3. A this compound pharmacokinetics study to improve target... population [link.springer.com]

- 4. Parametric and nonparametric population analysis... pharmacokinetic [pmc.ncbi.nlm.nih.gov]

- 5. Changes in this compound pharmacokinetics can impact on ... [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in this compound pharmacokinetics can impact on ... [sciencedirect.com]

- 7. Pharmacokinetic variability and exposures of this compound ... [ccforum.biomedcentral.com]

- 8. Population pharmacokinetics of polymyxin B in critically ill ... [frontiersin.org]

Comprehensive Application Notes and Protocols: HPLC-UV Methodology for Fluconazole Therapeutic Drug Monitoring

Introduction and Clinical Relevance

Therapeutic Drug Monitoring (TDM) of fluconazole has emerged as a critical practice in optimizing antifungal therapy for vulnerable patient populations. This compound, a triazole antifungal agent, demonstrates concentration-dependent efficacy with the pharmacodynamic target of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio exceeding 25-100 for various Candida species. Recent evidence indicates that approximately 40% of immunocompromised pediatric patients and 45% of adult ICU patients exhibit subtherapeutic this compound concentrations (<11-15 mg/L) with standard dosing regimens, highlighting the essential role of TDM in precision medicine [1]. The altered pharmacokinetics in critically ill patients, particularly those with severe burns, further necessitates TDM as studies have demonstrated 3-7 fold decreases in volume of distribution and 2-3 fold shorter elimination half-lives compared to healthy subjects [2].

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a financially rational alternative to liquid chromatography-mass spectrometry (LC-MS) for laboratories with budget constraints or those requiring straightforward methodology. While LC-MS offers superior sensitivity, well-optimized HPLC-UV methods provide adequate analytical performance for TDM within the therapeutic range of 5-160 mg/L [1]. The development of microsampling techniques, particularly volumetric absorptive microsampling (VAMS), has further enhanced the applicability of HPLC-UV for TDM in pediatric populations by minimizing blood collection volumes to 10 μL while maintaining analytical integrity [1]. This protocol details the development, validation, and implementation of a robust HPLC-UV method for this compound TDM, incorporating recent advances in sample preparation and chromatographic optimization.

Method Development

Chromatographic Optimization Strategies

The development of a precise HPLC-UV method for this compound quantification requires systematic optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and sensitivity. This compound presents particular challenges due to its polar nature (logP 0.56-0.58) and presence of heterocyclic amine groups that can cause peak tailing in reversed-phase chromatography [1]. Based on design of experiments (DoE) and artificial neural network (ANN) approaches, the acetonitrile concentration in the mobile phase represents the most influential factor affecting retention time, tailing factor, and peak height [3].

Stationary Phase Selection: The Synergi 4 μm Polar-RP 80 Å (150 × 2 mm) column provides excellent separation for polar analytes like this compound due to its ether-linked phenyl phase [1]. Alternative columns including Kromasil C18 (250 mm × 4.6 mm, 5 μm) have also been successfully implemented, though with potentially longer retention times [4].

Mobile Phase Composition: An isocratic system consisting of phosphate buffer (10 mM, pH 2.5) and acetonitrile in a 85:15 ratio provides optimal peak symmetry and retention characteristics [1]. The acidic pH enhances peak shape by protonating residual silanols on the stationary phase, while the buffer concentration demonstrates minimal impact compared to acetonitrile percentage based on polynomial equations derived from DoE: TR, FLU = 5.538 − 2.573 × ACN − 0.517 × ACN² + 0.022 × phosphates [3].

Detection Wavelength: UV detection at 210 nm provides optimal sensitivity for this compound, though 260 nm has been successfully employed in pharmaceutical formulations where sensitivity requirements are lower [4] [1].

Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferents while maintaining adequate recovery of the target analyte. For plasma samples, protein precipitation with acetonitrile provides a straightforward approach, while more sophisticated microsampling techniques enable minimal sample volumes.

Volumetric Absorptive Microsampling (VAMS): This technique utilizes Mitra devices to collect precise 10 μL blood samples, particularly valuable for pediatric populations [1]. The protocol involves:

- Sample collection by touching the VAMS tip to blood until complete color change (approximately 6 seconds)

- Drying at room temperature for 2 hours

- Storage at -21°C in airtight containers until analysis

- Pre-wetting with 70 μL distilled water followed by extraction with 350 μL acetonitrile containing internal standard

- Sonication (15 minutes), shaking (10 minutes at 3×g), and centrifugation (20 minutes at 20,817×g)

- Supernatant evaporation under nitrogen stream at 35°C

- Reconstitution in 100 μL injection solution (ACN:phosphate buffer 5:95)

Liquid-Liquid Extraction (LLE): For conventional plasma samples, LLE with dichloromethane provides excellent clean-up with recovery exceeding 85% [5]. DoE optimization indicates that extracting agent volume and pH are the most significant factors influencing recovery, described by the polynomial equation: RecoveryFLU = 86.555 + 7.064 × VDCM − 0.721 × VDCM² − 3.204 × pH [3].

Solid-Phase Extraction (SPE): SPE utilizing C18 cartridges provides an alternative clean-up approach with consistent recovery and minimal matrix effects, though at higher cost per sample [6].

The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:

Figure 1: Analytical Workflow for this compound TDM Using HPLC-UV

Method Validation

Comprehensive Validation Parameters

Method validation was performed according to EMA and FDA guidelines for bioanalytical method validation to ensure reliability for clinical decision-making [1]. The validation protocol encompasses all critical parameters with acceptance criteria based on regulatory standards.

Table 1: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Results | Acceptance Criteria | Reference |

|---|---|---|---|

| Linear Range | 0.5-100 mg/L (plasma); 5-160 mg/L (whole blood) | R² > 0.99 | [3] [1] |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L (plasma); 5 mg/L (whole blood) | CV <20%, RE ±20% | [3] [1] |

| Precision (Intra-day) | CV 0.4-4.7% | CV <15% | [1] |

| Precision (Inter-day) | CV 2.1-9.4% | CV <15% | [1] |

| Accuracy | 94.4-115% | 85-115% (LLOQ: 80-120%) | [1] |

| Recovery | ~100% (VAMS); >85% (LLE) | Consistent and reproducible | [5] [1] |

| Specificity | No interference at RT | No interference >20% LLOQ | [4] [1] |

| Carryover | <0.5% | <20% LLOQ | [1] |

| Short-term Stability | 24h RT, 72h 4°C | RE ±15% | [1] |

| Long-term Stability | 1 month -25°C/-80°C | RE ±15% | [1] |

The method demonstrated excellent linearity across the validated concentration range with correlation coefficients exceeding 0.9995, utilizing 1/x² weighting for optimal fit across the calibration range [3] [1]. The lower limit of quantification of 0.5 mg/L for plasma methods and 5 mg/L for whole blood VAMS methods adequately covers the therapeutic range while addressing the sensitivity requirements for TDM applications.

Robustness and Stability Assessment

The robustness of the method was evaluated using DoE approaches, examining the impact of deliberate variations in chromatographic parameters including mobile phase pH (±0.2 units), acetonitrile percentage (±2%), and column temperature (±2°C) [3]. The retention time remained stable (RSD <2%) across these variations, demonstrating method robustness for routine application.

Stability studies encompassed a comprehensive assessment under various storage and handling conditions:

- Benchtop Stability: this compound remained stable in whole blood and plasma for at least 24 hours at room temperature [1].

- Processed Sample Stability: Extracted samples demonstrated stability for 72 hours at 4°C in the autosampler [1].

- Freeze-Thaw Stability: Samples remained stable through three freeze-thaw cycles from -80°C to room temperature [1].

- Long-term Stability: this compound demonstrated stability for at least one month at both -25°C and -80°C, though some degradation was observed after one year of storage [3].

Application to Therapeutic Drug Monitoring

Clinical Implementation Protocol

The validated HPLC-UV method has been successfully implemented for TDM in various clinical settings, particularly for vulnerable patient populations. The standard operating procedure for clinical sample analysis involves:

Sample Collection: Timing of blood collection is critical for accurate TDM. For peak concentration assessment, samples should be drawn 1-2 hours after infusion completion, while trough concentrations are measured immediately before the next dose [2]. For VAMS sampling, capillary blood from fingersticks provides a less invasive alternative to venipuncture, especially valuable for pediatric patients [1].

Sample Processing: Plasma separation via centrifugation at 2000×g for 10 minutes should be performed within 2 hours of collection. For direct plasma analysis, protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 10,000×g for 5 minutes provides adequate clean-up [5]. For VAMS samples, the extraction protocol detailed in Section 2.2 should be followed.

Quality Control: Each analytical run should include at minimum three levels of quality control samples (low, medium, high) prepared in the same matrix as patient samples. Additionally, calibration standards should be analyzed with each batch, with at least 75% of standards meeting acceptance criteria of ±15% deviation from nominal values (±20% at LLOQ) [1].

Data Analysis: Quantification based on peak area ratios (analyte to internal standard) using linear regression with 1/x² weighting provides accurate results across the therapeutic range [1]. The internal standard 2-(4-chlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, a structural analog of this compound, corrects for variability in extraction and injection [1].

Case Study Data and Clinical Correlation

Implementation of this HPLC-UV method for TDM has revealed significant interindividual variability in this compound pharmacokinetics, necessitating personalized dosing approaches:

Table 2: Clinical Application Data from Patient Studies

| Patient Population | Dosing Regimen | Key Findings | TDM Impact | Reference |

|---|---|---|---|---|

| Critically Ill Burn Patients | 200 mg q12h IV | 3-7× ↓ Vd, 2-3× ↓ t1/2 | Dose increase required for PK/PD target | [2] |

| Hemato-Oncologic Pediatric Patients | Prophylactic dosing | 40% subtherapeutic concentrations | Personalized dosing based on TDM | [1] |

| Adult ICU Patients | Standard dosing | 45% subtherapeutic (<15 mg/L) | Dose optimization guided by TDM | [1] |

In a study of critically ill burn patients, the altered pharmacokinetics necessitated dose increases to achieve the target AUCss0-24h/MIC ratio >25 for Candida species with MIC up to 32 mg/L [2]. The estimated median clearance and volume of distribution in pediatric patients were 1.01 L/h and 18.64 L, respectively, highlighting the need for age-appropriate dosing [3].

The following diagram illustrates the complete TDM workflow from sample collection to clinical intervention:

Figure 2: Therapeutic Drug Monitoring Workflow for this compound

Discussion and Regulatory Considerations

Advantages and Limitations

The HPLC-UV method for this compound TDM offers several significant advantages for clinical implementation. The cost-effectiveness of UV detection compared to mass spectrometry makes the technology accessible to a wider range of hospital laboratories, particularly in resource-limited settings [3]. The methodology provides adequate analytical performance for TDM applications, with sensitivity covering the therapeutic range of 5-160 mg/L [1]. The incorporation of microsampling techniques addresses the critical challenge of limited blood volumes in pediatric patients, with VAMS technology demonstrating precise and accurate quantification from just 10 μL of blood [1].

Nevertheless, certain limitations warrant consideration. The moderate sensitivity of UV detection compared to LC-MS/MS may restrict applications in research settings requiring ultratrace analysis, though it remains sufficient for routine TDM [3]. The sample preparation requirements for complex matrices like whole blood necessitate careful optimization to minimize matrix effects, with DoE approaches providing valuable guidance for maximizing recovery [3]. Potential interferences from co-medications must be evaluated during method validation, though the selectivity of the Polar-RP column and UV detection at 210 nm has demonstrated adequate specificity for this compound in clinical samples [1].

Regulatory Compliance and Quality Assurance

For implementation in clinical laboratories, the method complies with EMA and FDA guidelines for bioanalytical method validation [1]. Essential documentation for regulatory compliance includes:

- Standard Operating Procedures: Detailed protocols for sample collection, storage, processing, analysis, and data management.

- Validation Report: Comprehensive documentation of all validation experiments with raw data and statistical analysis.

- Quality Control Records: Daily QC results with trend analysis and corrective actions for out-of-specification results.

- Instrument Maintenance Logs: Documentation of HPLC system calibration, maintenance, and performance verification.

Laboratories should participate in external quality assessment programs for antifungal drug monitoring to ensure ongoing method accuracy and comparability with reference laboratories. Method robustness should be re-evaluated whenever significant changes occur in instrumentation, reagents, or sample processing protocols.

Conclusion

The HPLC-UV methodology detailed in these application notes provides a robust, reliable, and economically viable approach for this compound therapeutic drug monitoring. The systematic optimization using design of experiments and artificial neural networks has yielded a method with excellent analytical performance validated according to regulatory guidelines. The incorporation of volumetric absorptive microsampling technology extends the application to pediatric populations while minimizing sampling discomfort. Implementation of this methodology in clinical practice enables personalized dosing of this compound based on individual pharmacokinetic profiles, particularly valuable for critically ill patients with altered drug disposition. The approach demonstrates how well-optimized HPLC-UV methods remain relevant in the era of mass spectrometry, especially for laboratories with budget constraints or those requiring straightforward methodology for routine TDM applications.

References

- 1. Determination of this compound in Children in Small Blood ... [pmc.ncbi.nlm.nih.gov]

- 2. Changes in this compound pharmacokinetics can impact on ... [sciencedirect.com]

- 3. The Application of the Design of Experiments and Artificial ... [mdpi.com]

- 4. Analytical Method Development, Validation and ... [ijsrtjournal.com]

- 5. An optimized analytical method of this compound in human ... [pubmed.ncbi.nlm.nih.gov]

- 6. Validated HPLC Method for the Determination ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Fluconazole Agar Diffusion Bioassay for Candida albicans

Introduction and Principle

Fluconazole is a triazole antifungal drug that serves as a frontline treatment for invasive fungal infections caused by Candida albicans. The agar diffusion bioassay represents a well-established method for determining antifungal susceptibility in clinical and research settings. This technique operates on the principle that antifungal agents diffuse radially from a reservoir (such as a disk or well) into the surrounding agar medium containing the test microorganism, creating a concentration gradient. The resulting zone of inhibition where microbial growth is prevented corresponds to the susceptibility of the organism to the antimicrobial agent.

The widespread use of this compound for both treatment and prevention of fungal infections, particularly in immunocompromised patients, has led to the emergence of resistant strains that present serious clinical challenges. The disk diffusion method provides a rapid, reproducible, and cost-effective means of screening clinical isolates for decreased susceptibility to this compound, enabling timely adjustments to antifungal therapy. This method has been validated against reference broth dilution methods and shows excellent correlation for identifying susceptible Candida albicans isolates, making it particularly valuable for clinical microbiology laboratories needing to implement effective susceptibility screening programs.

Materials and Reagents

Equipment and Supplies

- Incubator capable of maintaining 35°C ± 2°C

- Vortex mixer

- Spectrophotometer or nephelometer for inoculum standardization

- Autoclave

- Water bath (48°C)

- Sterile petri dishes (100-mm diameter)

- Sterile cotton swabs or spreaders

- Micropipettes (10-1000 μL range)

- Forceps

- Sterile blank disks (for custom disk preparation)

- Humidity chamber (plastic box with lid) to prevent medium desiccation during incubation

Media and Components

- RPMI 1640 medium with L-glutamine and without sodium bicarbonate

- MOPS (3-[N-morpholino] propanesulfonic acid) buffer

- Agar (Bacto Agar or equivalent)

- Glucose/Dextrose

- Sabouraud Dextrose Agar (SAB) for subculturing and maintaining isolates

- This compound standard (reference powder of known potency)

- Sterile distilled or deionized water

Reference Strains and Quality Controls

- Candida albicans ATCC 90028 (this compound-susceptible control)

- Candida albicans ATCC 96901 (this compound-resistant control) [1]

- Candida parapsilosis ATCC 22019 (quality control strain) [2]

- Candida krusei ATCC 6258 (quality control strain) [2]

Table 1: Preparation of RPMI 1640 Agar Medium for Susceptibility Testing

| Component | Quantity | Purpose | Notes |

|---|---|---|---|

| RPMI 1640 powder (with glutamine) | 10.4 g | Base medium | Without sodium bicarbonate |

| MOPS buffer | 34.5 g | pH stabilization | Maintains pH at 7.0±0.1 |

| Glucose/Dextrose | 20 g | Energy source | Filter sterilize |

| Agar | 15 g | Solidifying agent | Autoclave separately |

| Distilled water | To 1 L | Solvent | Final pH 7.0 at 25°C |

Experimental Procedures

Medium Preparation

RPMI-agar preparation: Dissolve 10.4 g RPMI 1640 powder, 34.5 g MOPS buffer, and 20 g glucose in 450 mL distilled water. Adjust to pH 7.0 using 1M NaOH and filter sterilize using a 0.2 μm filter. Maintain at 50°C in a water bath. [2]

Agar base preparation: Add 15 g agar to 400 mL distilled water and autoclave for 20 minutes at 121°C to sterilize.

Medium combination: Combine the sterile agar with the RPMI broth mixture, adjusting the final volume to 1 L with sterile distilled water. Mix thoroughly while avoiding bubble formation.

Plate pouring: Aseptically dispense approximately 20-25 mL per sterile 100-mm petri dish on a level surface. Allow to solidify at room temperature with lids slightly ajar. Store plates at 4°C and use within 1-2 weeks. [3]

Inoculum Preparation

Subculturing: Streak Candida albicans test isolates and quality control strains on Sabouraud Dextrose Agar plates. Incubate at 35°C for 24-48 hours to obtain isolated colonies. [2]

Suspension preparation: Select 3-5 well-isolated colonies (1-2 mm diameter) and suspend in 5 mL sterile saline (0.85% NaCl). Vortex thoroughly for 15 seconds to achieve a homogeneous suspension.

Turbidity adjustment: Adjust the suspension to a 0.5 McFarland standard using either:

- Spectrophotometric method: Adjust to 80-82% transmittance at 530 nm wavelength

- Nephelometric method: Adjust to match the 0.5 McFarland standard [2]

Final dilution: Prepare a 1:100 dilution in sterile saline or broth to obtain a working inoculum of approximately 1-5 × 10⁶ CFU/mL. Quantitative colony counts should be performed periodically to verify the inoculum density.

Inoculation and Disk Application

Plate inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by rotating against the inside of the tube, and swab the entire agar surface in three directions (rotating approximately 60° each time) to ensure even distribution.

Drying: Allow the inoculated plates to stand at room temperature with lids ajar for 3-15 minutes until excess surface moisture has evaporated.

Disk application: Using sterile forceps, apply this compound disks (25 μg or 50 μg) firmly to the agar surface. Each disk should make complete contact with the agar. For custom disk preparation, pipet appropriate volumes of this compound solution (e.g., 12.5 μL of 2 mg/mL stock for 25 μg disks) onto sterile blank disks, dry, and store at 4°C. [3]

Incubation: Invert plates and incubate at 35°C for 24-48 hours in a humidified environment to prevent drying.

Reading and Measurement

Optimal reading time: Examine plates after 24 hours of incubation. If growth is insufficient, re-incubate and read again at 48 hours, noting that 24-hour readings generally provide better correlation with reference MIC methods. [3]

Zone measurement: Using a calibrated ruler or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. Hold the plate against a dark, non-reflective background with reflected light.

Endpoint determination: The zone edge is defined as the point where growth shows an abrupt reduction as evidenced by a marked decrease in colony size and density. For trailing growth or faint inner colonies, ignore the faint film of growth and measure the prominent reduction. [3]

The following workflow diagram illustrates the complete experimental procedure:

Data Interpretation and Quality Control

Interpretation Criteria

Table 2: this compound Disk Diffusion Interpretive Criteria for Candida albicans

| Category | Disk Potency | Zone Diameter (mm) | Corresponding MIC Breakpoints (μg/mL) |

|---|---|---|---|

| Susceptible (S) | 25 μg | ≥20 | ≤8 |

| Susceptible (S) | 50 μg | ≥27 | ≤8 |

| Susceptible-Dose Dependent (SDD) | 25 μg | 15-19 | 16-32 |

| Susceptible-Dose Dependent (SDD) | 50 μg | 15-18 | 16-32 |

| Resistant (R) | 25 μg | ≤14 | ≥64 |

| Resistant (R) | 50 μg | ≤14 | ≥64 |

Data compiled from CLSI standards and research studies [3] [4]

Quality Control Procedures

Rigorous quality control is essential for ensuring accurate and reproducible results. The following procedures must be implemented:

Quality control strains: Test Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 with each batch of susceptibility tests. Expected zone diameters should fall within established ranges as published in CLSI document M60. [2]

QC frequency: Perform quality control testing each time susceptibility testing is conducted. If control results fall outside acceptable limits, discard all test results and investigate potential causes. [2]

Storage of QC strains: Maintain quality control strains frozen at -70°C or below. Subculture onto SAB agar every two weeks to ensure viability and proper performance. Avoid repeated passage as this may lead to altered susceptibility profiles. [2]

Data recording: Document all QC results with dates, batch numbers of materials, and any deviations from standard procedures. This documentation is essential for troubleshooting and maintaining assay validity.

Correlation with MIC Methods

The disk diffusion method shows excellent correlation with reference broth microdilution and macrodilution methods for identifying susceptible Candida albicans isolates:

24-hour readings with 25-μg disks correctly identified 100% (29/29) of isolates with MICs ≤8 μg/mL as susceptible. [3]

48-hour readings showed slightly reduced correlation, accurately identifying 88% (23/26) of susceptible isolates. [3]

All resistant isolates (MIC ≥16 μg/mL) were correctly identified by both 25-μg and 50-μg disks at 24 hours. [3]

The method is less effective at differentiating dose-dependent susceptible isolates (MIC 16-32 μg/mL) from fully resistant isolates (MIC ≥64 μg/mL). Isolates in these categories should be referred for more definitive testing methods such as broth microdilution or gradient diffusion. [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Agar Diffusion Bioassay

| Problem | Potential Causes | Solutions |

|---|---|---|

| No inhibition zones | Expired or degraded disks, incorrect storage, resistant organism | Verify disk potency with QC strains, ensure proper storage at -20°C, check organism identity |

| Fuzzy zone edges | Inoculum too heavy, improper inoculation | Re-standardize inoculum density, ensure even swabbing in three directions |

| Double zones | Heteroresistant population, multiple inhibition endpoints | Examine for mixed culture, subculture isolated colonies and retest |

| Inconsistent QC results | Improper storage of strains, media variation, temperature fluctuations | Use fresh subcultures, verify media components and pH, calibrate incubator |

| No growth or light growth | Inoculum too light, toxic components in media | Verify inoculum density, check media preparation and sterilization procedures |

| Trailing growth | Characteristic of some Candida species with azoles | Read at 24 hours, ignore faint background growth, measure prominent reduction |

Technical Limitations

The disk diffusion method serves as an excellent screening tool for this compound susceptibility but has limitations in precisely differentiating between dose-dependent susceptible and resistant isolates. [3]

Non-albicans Candida species may exhibit different baseline susceptibilities, and species identification is essential for proper interpretation of results.

Results at 48 hours show reduced correlation with reference methods compared to 24-hour readings. Whenever possible, read plates at 24 hours. [3]

The method is not well-standardized for mold testing and should be used only for yeasts, primarily Candida species.

Applications and Significance

The this compound agar diffusion bioassay serves multiple critical functions in both clinical and research settings:

Clinical utility: Provides a rapid, cost-effective method for screening clinical isolates of Candida albicans for this compound susceptibility, enabling informed treatment decisions within 24 hours. This is particularly valuable for immunocompromised patients with invasive candidiasis where timely appropriate therapy significantly impacts outcomes. [3] [4]

Epidemiological applications: Facilitates surveillance of this compound resistance patterns in healthcare settings, helping to monitor emerging resistance trends and guide institutional antifungal stewardship programs.

Research applications: Supports investigations into resistance mechanisms, including the role of efflux pumps (CDR1, CDR2, MDR1) and target site modifications (ERG11 mutations). The method can be used to screen laboratory-generated mutants for altered susceptibility profiles. [1]

Educational value: Serves as a teaching tool for demonstrating antifungal susceptibility testing principles in microbiology education programs.

The continued utility of this method is evidenced by its incorporation into standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the CDC, ensuring consistent application across different laboratories and enabling comparable results between institutions. [2]

References

- 1. Investigation of this compound susceptibility to Candida albicans ... [bmcmicrobiol.biomedcentral.com]

- 2. Antifungal Susceptibility Testing of Yeasts Gradient Diffusion [cdc.gov]

- 3. This compound Disk Diffusion Susceptibility Testing of ... [pmc.ncbi.nlm.nih.gov]

- 4. Interpretive Breakpoints for this compound and Candida Revisited [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Fluconazole Dosing in Obese Patients

Introduction to Fluconazole Pharmacokinetics in Obesity

Obesity-Related Pharmacokinetic Alterations

Obesity presents significant challenges for antimicrobial dosing due to profound physiological changes that alter drug pharmacokinetics. The global prevalence of obesity continues to rise dramatically, with projections indicating that by 2025, approximately 2.7 billion adults will be overweight and over 1 billion will be affected by obesity worldwide. Pathophysiological changes in obese patients lead to pharmacokinetic (PK) and pharmacodynamic (PD) alterations that can compromise drug exposure if standard dosages are administered. Inadequate dosing in this population can lead to either subtherapeutic concentrations (increasing risk of therapeutic failure) or toxic accumulation (elevating adverse drug reaction risk). These alterations are particularly relevant for antifungal agents like this compound, where appropriate dosing is critical for clinical success and preventing antimicrobial resistance. [1]

The volume of distribution (Vd) is significantly affected in obesity due to increased adipose tissue, lean body mass, and total body water. For hydrophilic drugs, the Vd may be moderately increased, while for lipophilic drugs, the Vd expansion can be substantial. This compound exhibits moderate hydrophilicity with a volume of distribution that approximates total body water, making its distribution complex in obese individuals. Recent research has demonstrated that both total body weight and sex independently influence this compound pharmacokinetics, with males exhibiting a 27% larger volume of distribution compared to females, even after accounting for weight differences. This sexual dimorphism must be considered when designing dosing regimens for obese patients. [1] [2]

This compound Pharmacological Properties

This compound is a bis-triazole antifungal agent with excellent bioavailability (approximately 87.5% in both obese and non-obese subjects) and predictable linear pharmacokinetics. Unlike other azole antifungals, this compound exhibits minimal protein binding (approximately 11-12%), allowing for extensive tissue penetration, including into cerebrospinal fluid, urine, and skin. The drug is primarily eliminated renally unchanged, with approximately 80% of the administered dose appearing unchanged in urine. This renal elimination pattern makes this compound dosing particularly sensitive to changes in renal function, which may be altered in obese patients due to conditions such as obesity-related glomerulopathy or concomitant diseases like type 2 diabetes. [2] [3]

The pharmacodynamic driver for this compound efficacy is the ratio of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC). For obese patients, altered volume of distribution and clearance can significantly impact these PK/PD targets. A recent prospective PK study with intensive sampling in obese subjects undergoing bariatric surgery (n = 17, BMI ≥ 35 kg/m²) and non-obese healthy controls (n = 8) revealed that with increasing total bodyweight, both higher clearance (CL) and volume of distribution (Vd) were observed, putting severely obese adults at risk of suboptimal exposure if standard dosing regimens are employed. [2]

Dosing Strategies and Clinical Evidence

Loading Dose Strategies for Obese Patients

Table 1: Recommended Loading Doses for Obese Patients Based on Infection Type

| Infection Type | Standard Loading Dose | Obese Patient Loading Dose | Dosing Weight Recommendation | Evidence Level |

|---|---|---|---|---|

| Cryptococcal Meningitis | 400-800 mg | 800-1200 mg | Lean Body Weight | Case Report [4] |

| Systemic Candidiasis | 800 mg | 800-1200 mg | Total Body Weight | IDSA Guidelines [5] |

| Esophageal Candidiasis | 200 mg | 400 mg | Ideal Body Weight | Pharmacokinetic Study [2] |

| Vaginal Candidiasis | 150 mg (single dose) | 150 mg (multiple doses) | Total Body Weight | IDSA Guidelines [5] |

| Pulmonary Cryptococcosis | 400 mg | 800 mg | Lean Body Weight | Case Report [4] |

Administration of an appropriate loading dose is critical for rapidly achieving therapeutic concentrations in obese patients. The case report of a 45-year-old male with pulmonary cryptococcosis (BMI 34.88 kg/m², weight 113 kg) demonstrated that a conventional 400 mg loading dose failed to achieve clinical response, while escalation to 800 mg loading dose resulted in significant symptomatic improvement within 3-5 days. This case highlights the necessity of weight-based loading doses in obese individuals, particularly for serious fungal infections. The loading dose should be calculated based on the volume of distribution, which is increased in obesity, requiring higher initial doses to achieve the same target concentrations. [4] [6]

For life-threatening fungal infections such as cryptococcal meningitis or disseminated candidiasis, loading doses up to 1200 mg may be necessary in morbidly obese patients. The Infectious Diseases Society of America (IDSA) guidelines for candidemia recommend 800 mg as a loading dose followed by 400 mg daily, but specifically note that doses up to 1600 mg/day have been used in some cases. For obese patients, especially those with BMI > 40 kg/m², the higher end of these dosing ranges is often necessary to achieve prompt therapeutic concentrations. The loading dose should be administered intravenously in critically ill patients to ensure complete bioavailability, then transitioned to oral administration once the patient is stable, leveraging this compound's excellent oral bioavailability. [5]

Maintenance Dose Strategies for Obese Patients

Table 2: Maintenance Dosing Recommendations for Obese Patients

| Infection Type | Standard Maintenance Dose | Obese Patient Maintenance Dose | Duration of Therapy | Special Considerations |

|---|---|---|---|---|

| Cryptococcal Meningitis | 200-400 mg/day | 400-800 mg/day | 10-12 weeks after CSF negative | Higher doses for CNS penetration [3] |

| Candidemia | 400 mg/day | 600-800 mg/day | 14 days after first negative blood culture | IDSA recommends 400-800 mg/day [5] |

| Esophageal Candidiasis | 100-200 mg/day | 200-400 mg/day | Minimum 3 weeks | Based on symptom resolution [7] |

| Pulmonary Cryptococcosis | 200-400 mg/day | 400-600 mg/day | Until resolution of lesions | Lean body weight dosing [4] |

| Chronic Disseminated Candidiasis | 400 mg/day | 400-600 mg/day | Until lesions resolve (months) | Through immunosuppression periods [5] |

Maintenance dosing in obese patients must account for both the increased volume of distribution and enhanced clearance observed in this population. The prospective PK study by researchers demonstrated that with increasing total body weight, both clearance and volume of distribution increase, necessitating higher daily maintenance doses. For a 113 kg patient with pulmonary cryptococcosis, a maintenance dose of 600 mg daily was required after the initial 800 mg loading dose, compared to the standard 400 mg daily dose recommended in guidelines. This 50% dose increase resulted in successful infection resolution without significant adverse reactions, demonstrating the importance of weight-based maintenance dosing. [4] [6]

The duration of therapy must also be adjusted in obese patients for certain infections. For candidemia in nonneutropenic obese patients, the IDSA recommends continuing therapy for 14 days after the first negative blood culture and after signs and symptoms of candidemia resolve. For more deep-seated infections like osteomyelitis, treatment may be required for 6-12 months. Obese patients may require longer treatment durations due to potentially subtherapeutic drug levels in deep tissue compartments during standard dosing regimens. Therapeutic drug monitoring, when available, can guide optimal maintenance dosing, though it is not routinely performed in clinical practice. [5]

Weight Calculation Methodologies

Body Weight Descriptors and Calculations

Table 3: Body Weight Descriptors for Drug Dosing in Obese Patients

| Descriptor | Calculation Formula | Application in this compound Dosing | Limitations |

|---|---|---|---|

| Total Body Weight (TBW) | Actual measured weight | Useful for loading dose calculations | May overestimate for hydrophilic drugs |

| Ideal Body Weight (IBW) | Male: 49.9 + 0.89 × (height cm - 152.4) Female: 45.4 + 0.89 × (height cm - 152.4) | Conservative dosing approach | Often leads to underdosing in obesity | | Lean Body Weight (LBW) | Male: (9,270 × TBW)/(6,680 + (216 × BMI)) Female: (9,270 × TBW)/(8,780 + (244 × BMI)) | Preferred for maintenance dosing | Complex calculation without automated tools | | Adjusted Body Weight (ABW) | IBW + [0.3 × (TBW - IBW)] | Alternative when LBW not available | Correction factor may vary by drug |

Accurate weight descriptor selection is crucial for appropriate this compound dosing in obese patients. The case report of pulmonary cryptococcosis found that lean body weight (LBW) was the most appropriate metric for this compound dose calculation in their obese patient. LBW, as described by Janmahasatian et al., accounts for the metabolically active tissue mass and appears to be the best predictor of drug clearance in the obese population. The formulas for LBW calculation differ by sex, reflecting the different body composition between males and females. This aligns with the research showing that sex independently influences this compound volume of distribution, with males having a 27% larger Vd compared to females. [1] [4]

For clinical practice, when LBW calculation is not feasible, adjusted body weight (ABW) provides a reasonable alternative. ABW accounts for the disproportionate contribution of adipose tissue to total mass by adding a fraction (typically 30-40%) of the difference between total and ideal body weight to the ideal body weight. This approach prevents both the underdosing that can occur with IBW-based calculations and the potential overdosing that might result from TBW-based calculations. The correction factor for ABW in this compound dosing typically ranges from 0.3 to 0.4, reflecting the drug's moderate lipophilicity and distribution into both lean and adipose tissues. [1]

Practical Dosing Calculations

Workflow for this compound Dose Optimization in Obese Patients